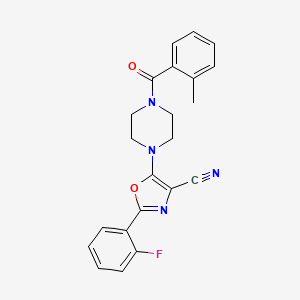

![molecular formula C8H8N2O4 B2805303 1,3-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione CAS No. 4116-35-2](/img/structure/B2805303.png)

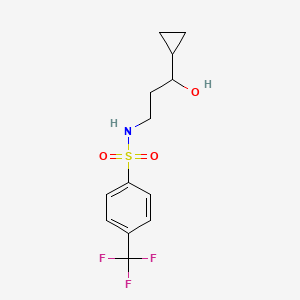

1,3-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,3-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione” is a chemical compound . It is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potential inhibitors against PARP-1, a protein involved in DNA repair damage .

Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives has been reported in the literature . The synthesis involves a reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with p-nitroacetophenone in the presence of triethylamine .科学的研究の応用

Synthesis Techniques

The synthesis of furo[2,3-d]pyrimidine derivatives has been explored through various methods, demonstrating the compound's versatility in chemical synthesis. Kobayashi et al. (2000) achieved the synthesis of 5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-diones via the reaction of 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione with alkenes or terminal alkynes in the presence of cerium(IV) ammonium nitrate (CAN), yielding moderate to good yields. This method showcases the efficiency of introducing the furo[2,3-d]pyrimidine scaffold into various molecular frameworks (Kobayashi et al., 2000).

Potential Biological Activities

Several studies have focused on the synthesis of derivatives of 1,3-dimethylpyrimidine-2,4,6-trione and their potential biological activities. For instance, Sharma et al. (2017) synthesized a new family of compounds combining 1,3,5-triazines and pyrimidine-2,4,6-triones, known for their wide range of biological activities. The compounds were characterized by NMR, HRMS, and elemental analysis, indicating a potential for diverse biological applications (Sharma et al., 2017).

Molecular Interactions and Characterization

The study of molecular interactions and structural characterization of these compounds provides insight into their potential applications. Sepay et al. (2016) developed an efficient synthesis method for 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones and investigated their interactions with β-lactoglobulin. This research highlights the compound's relevance in understanding molecular interactions, which could be crucial for drug development (Sepay et al., 2016).

Structural and Mechanistic Insights

Exploring the molecular structure and mechanism of synthesis or interaction of these compounds furthers our understanding of their chemical properties and potential uses. Mallah et al. (2015) detailed the crystal structure of a substituted 1,3-dimethyl pyrimidine derivative, offering insights into its three-dimensional structure and potential for forming hydrogen bonds, which is essential for designing compounds with specific biological activities (Mallah et al., 2015).

Novel Synthetic Routes

Innovative synthetic routes for producing derivatives of 1,3-dimethylpyrimidine-2,4,6-trione reveal the compound's flexibility in chemical synthesis. Elinson et al. (2018) reported a fast and efficient cascade reaction involving salicylaldehydes and 1,3-dimethylbarbituric acid, leading to the formation of chromeno[2,3-d]pyrimidine and hexahydropyrimidine-2,4,6-trione derivatives. This research underscores the compound's adaptability in generating pharmacologically active fragments through novel synthetic pathways (Elinson et al., 2018).

作用機序

Target of Action

The primary targets of 1,3-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR-TK is involved in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been shown to exhibit significant inhibitory activity against CDK2 and EGFR-TK . The inhibition of these enzymes leads to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 and EGFR-TK affects several biochemical pathways. The most notable is the disruption of the cell cycle, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation. It has been shown to significantly inhibit the growth of various cell lines . In addition, it induces apoptosis within cells , leading to cell death. This makes it a potential candidate for cancer treatment.

特性

IUPAC Name |

1,3-dimethyl-5H-furo[3,4-d]pyrimidine-2,4,7-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-9-5-4(3-14-7(5)12)6(11)10(2)8(9)13/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIQSCIRXXCLTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(COC2=O)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-tert-butyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2805223.png)

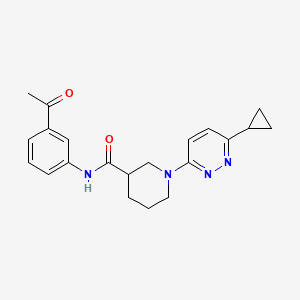

![3,5-dimethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2805225.png)

![3-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2805228.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2805230.png)

![2,6-difluoro-N-[2-hydroxy-2-(2-naphthyl)ethyl]benzenecarboxamide](/img/structure/B2805236.png)

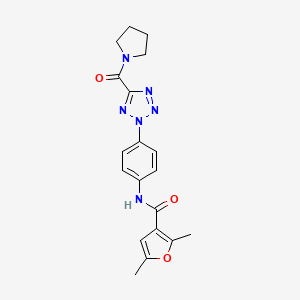

![(3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2805240.png)